3-Benzyl-4-methoxyaniline
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Overview
Description
3-Benzyl-4-methoxyaniline is an organic compound that belongs to the class of aromatic amines It features a benzyl group attached to the nitrogen atom of an aniline ring, with a methoxy group at the para position relative to the amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-4-methoxyaniline typically involves the reductive amination of benzaldehyde with 4-methoxyaniline. One common method employs sodium borohydride (NaBH4) as the reducing agent in the presence of a cation exchange resin . The reaction is carried out in tetrahydrofuran (THF) as the solvent, and the optimal conditions involve using 1 molar equivalent of NaBH4 and 0.5 g of the resin per mmol of benzaldehyde.
Industrial Production Methods
Industrial production methods for this compound may involve similar reductive amination processes but on a larger scale. The use of continuous flow reactors and more efficient catalysts can enhance the yield and purity of the product. Additionally, industrial methods may incorporate more sustainable and environmentally friendly reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-4-methoxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amino group.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzyl or methoxy-substituted positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Halogenation reactions can be carried out using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated anilines.
Scientific Research Applications
3-Benzyl-4-methoxyaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 3-Benzyl-4-methoxyaniline involves its interaction with specific molecular targets. For instance, it has been shown to target Oct4 (Octamer-binding transcription factor 4), which is crucial for spermatogenesis. Additionally, it interacts with acetylcholinesterase, an enzyme involved in neurotransmission. These interactions can modulate various biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyaniline: Lacks the benzyl group, making it less hydrophobic and potentially less bioactive.
N-Benzyl-4-methoxyaniline: Similar structure but with different substitution patterns that can affect its reactivity and applications.
3-Chloro-4-methoxyaniline: Contains a chloro group, which can significantly alter its chemical properties and reactivity.
Uniqueness
3-Benzyl-4-methoxyaniline is unique due to the presence of both benzyl and methoxy groups, which confer specific electronic and steric properties. These features make it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
Properties
Molecular Formula |
C14H15NO |
---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
3-benzyl-4-methoxyaniline |
InChI |
InChI=1S/C14H15NO/c1-16-14-8-7-13(15)10-12(14)9-11-5-3-2-4-6-11/h2-8,10H,9,15H2,1H3 |
InChI Key |
MKNUDVJPNJUJTI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)N)CC2=CC=CC=C2 |
Origin of Product |
United States |
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